Mitolactol

Description

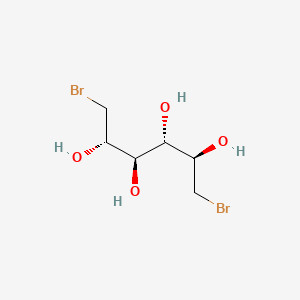

Structure

2D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S)-1,6-dibromohexane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKZTMPDYBFSTM-GUCUJZIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CBr)O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](CBr)O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2O4 | |

| Record name | DIBROMODULCITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020414 | |

| Record name | Dibromodulcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibromodulcitol is a white powder. Insoluble in water. (NTP, 1992) | |

| Record name | DIBROMODULCITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992) | |

| Record name | DIBROMODULCITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10318-26-0 | |

| Record name | DIBROMODULCITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitolactol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10318-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitolactol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitolactol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibromodulcitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOLACTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ2P1SIK8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mitolactol's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitolactol (dibromodulcitol, DBD) is a bifunctional alkylating agent that has demonstrated cytotoxic effects against various cancer cell lines in vitro. Its primary mechanism of action involves the induction of DNA damage through the formation of interstrand cross-links, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing the experimental evidence and methodologies used to elucidate its effects on DNA, the cell cycle, and apoptosis.

Introduction

This compound is a halogenated sugar alcohol that belongs to the class of alkylating agents, a cornerstone of cancer chemotherapy. Its cytotoxic activity is attributed to its ability to covalently bind to and damage cellular macromolecules, primarily DNA. This guide will delve into the specific molecular events triggered by this compound in a controlled in vitro environment, providing researchers with a detailed understanding of its mode of action.

DNA Damage: The Primary Insult

The principal mechanism by which this compound exerts its cytotoxic effects is through the alkylation of DNA. As a bifunctional agent, it possesses two reactive sites, enabling it to form covalent bonds with nucleophilic centers on DNA bases, particularly the N7 position of guanine. This can result in the formation of DNA monoadducts and, more critically, interstrand cross-links (ICLs). These ICLs physically prevent the separation of the DNA double helix, a process essential for both DNA replication and transcription.

Quantification of DNA Cross-linking

Experimental Protocol: Alkaline Comet Assay for DNA Interstrand Cross-links

This protocol is adapted from standard methods for detecting ICLs.

-

Cell Treatment: Culture cancer cells to logarithmic growth phase and treat with varying concentrations of this compound for a specified duration. Include a negative control (vehicle-treated) and a positive control for DNA damage (e.g., hydrogen peroxide).

-

Cell Embedding: Harvest and resuspend cells in low melting point agarose at 37°C. Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Irradiation: To detect ICLs, induce random DNA strand breaks by irradiating the slides with a known dose of X-rays or gamma rays. The cross-links will retard the migration of the fragmented DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head. A reduction in tail moment compared to the irradiated control indicates the presence of ICLs.

Cell Cycle Arrest: A Consequence of DNA Damage

The presence of this compound-induced DNA damage triggers cellular surveillance mechanisms known as cell cycle checkpoints. These checkpoints halt the progression of the cell cycle to allow time for DNA repair. If the damage is too extensive to be repaired, the cell may be targeted for apoptosis. This compound has been characterized as a "cycle-specific" cytotoxic agent, indicating its profound effect on proliferating cells.

While specific flow cytometry data quantifying the percentage of cells in each phase of the cell cycle after this compound treatment are not widely published, the general methodology for this analysis is well-established.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Plate cells and treat with this compound at various concentrations and time points.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

-

Data Analysis: The percentage of cells in each phase is quantified using cell cycle analysis software.

Apoptosis: The Ultimate Fate

When DNA damage induced by this compound is beyond repair, the cell undergoes programmed cell death, or apoptosis. The available evidence points towards the involvement of the intrinsic or mitochondrial pathway of apoptosis.

The Intrinsic Apoptotic Pathway

This pathway is initiated by intracellular stress, such as DNA damage. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate. DNA damage can lead to the activation of pro-apoptotic members, which then permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c from the mitochondria into the cytoplasm.

In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, dismantling the cell by cleaving various cellular substrates.

Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins

-

Cell Lysis: Treat cells with this compound and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, total caspase-3, and a loading control like β-actin).

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Densitometry Analysis: Quantify the intensity of the protein bands relative to the loading control to determine changes in protein expression levels.

Effects on RNA and Protein Synthesis

In addition to its primary effect on DNA, this compound has been reported to interfere with RNA and protein synthesis. This is likely a downstream consequence of the extensive DNA damage and cell cycle arrest, which would globally impact cellular metabolism and macromolecular synthesis. However, specific in vitro studies quantifying the direct inhibitory effect of this compound on transcription and translation are limited.

Experimental Protocol: In Vitro Transcription and Translation Assays

-

RNA Synthesis Inhibition: This can be assessed by measuring the incorporation of radiolabeled uridine (e.g., [³H]-uridine) into newly synthesized RNA in this compound-treated cells compared to control cells.

-

Protein Synthesis Inhibition: Similarly, the effect on protein synthesis can be determined by measuring the incorporation of radiolabeled amino acids (e.g., [³⁵S]-methionine) into newly synthesized proteins.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro effects of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Exponential Growth) | Hepatoma 3924A | 2.3 µM | [1] |

| IC50 (Stationary Phase) | Hepatoma 3924A | 5.5 µM | [1] |

| Cytotoxicity | 9L Rat Brain Tumor | Maximum cell kill after 13-16 hr preincubation | [2] |

Conclusion

The in vitro mechanism of action of this compound is centered on its ability to induce DNA interstrand cross-links. This primary damage triggers a cascade of cellular responses, including cell cycle arrest, primarily at the G2/M checkpoint, and ultimately leads to apoptosis through the intrinsic mitochondrial pathway. While the core components of this mechanism are established, further research is warranted to provide more detailed quantitative data on the extent of DNA damage, the precise kinetics of cell cycle arrest, and the full spectrum of molecular players involved in the apoptotic signaling cascade in various cancer cell types. A deeper understanding of these processes will be invaluable for the rational design of combination therapies and for identifying biomarkers to predict tumor sensitivity to this compound.

References

Dibromodulcitol DNA alkylating properties

An In-depth Technical Guide on the DNA Alkylating Properties of Dibromodulcitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromodulcitol (DBD), also known as Mitolactol, is a bifunctional alkylating agent with demonstrated antineoplastic activity.[1][2] Its cytotoxicity is primarily attributed to its ability to form covalent interstrand cross-links in DNA, which obstructs critical cellular processes like DNA replication and transcription, ultimately triggering cell death.[2][3][4] This technical guide provides a comprehensive overview of the DNA alkylating properties of Dibromodulcitol, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols for its study, and illustrating the cellular signaling pathways activated in response to the DNA damage it induces.

Mechanism of DNA Alkylation

Dibromodulcitol is a prodrug that requires chemical transformation to exert its cytotoxic effects. In an aqueous environment, it is converted to reactive epoxide intermediates, with dianhydrogalactitol being a key cytotoxic metabolite. These epoxides are highly electrophilic and can covalently bind to nucleophilic sites on DNA bases.

The primary mechanism involves a two-step alkylation process. First, one epoxide ring reacts with a DNA base, typically at the N7 position of guanine, to form a mono-adduct. Subsequently, the second reactive site on the molecule reacts with a base on the opposite DNA strand, creating a stable interstrand cross-link (ICL). This ICL physically prevents the separation of the DNA double helix, a critical step for both replication and transcription, leading to cell cycle arrest and apoptosis.

Caption: The activation and DNA cross-linking mechanism of Dibromodulcitol.

Quantitative Data on Cytotoxicity

The cytotoxic efficacy of Dibromodulcitol has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency. The data below is derived from clonogenic assays assessing cell survival.

| Parameter | Cell Line | Cell Growth Phase | Value (IC50) | Reference |

| Cytotoxicity | Hepatoma 3924A | Exponential | 2.3 µM | |

| Cytotoxicity | Hepatoma 3924A | Stationary | 5.5 µM |

Experimental Protocols for Assessing DNA Cross-linking

Several methods can be employed to detect and quantify the formation of DNA interstrand cross-links induced by agents like Dibromodulcitol.

Modified Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive technique for detecting DNA damage. A modified version is used to specifically measure ICLs. The principle is that ICLs prevent DNA strand separation under denaturing (alkaline) conditions, reducing the migration of DNA fragments out of the cell nucleus during electrophoresis. To measure ICLs effectively, a fixed amount of single-strand breaks are typically introduced (e.g., via irradiation) to allow non-cross-linked DNA to migrate.

Caption: Workflow for the modified alkaline comet assay to detect ICLs.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of Dibromodulcitol for a defined period.

-

Induction of Strand Breaks: After treatment, irradiate the cells with a controlled dose of ionizing radiation to introduce a known frequency of single-strand breaks.

-

Slide Preparation: Harvest the cells, mix them with low-melting-point agarose, and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (e.g., containing NaCl, EDTA, Tris, and Triton X-100) to lyse the cells and unfold the nuclear DNA.

-

Alkaline Denaturation: Place the slides in an electrophoresis chamber filled with a fresh, cold alkaline buffer (e.g., NaOH, EDTA, pH > 13) to unwind and denature the DNA.

-

Electrophoresis: Apply a voltage to the chamber. The negatively charged DNA will migrate towards the anode. The extent of migration (the "comet tail") is proportional to the amount of DNA fragmentation.

-

Neutralization and Staining: Neutralize the slides in a Tris buffer, stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide), and visualize using a fluorescence microscope.

-

Quantification: Use imaging software to measure the amount of DNA in the comet head versus the tail. A decrease in the tail moment compared to irradiated controls indicates the presence of interstrand cross-links that have retarded DNA migration.

Gel-Based Assay for Naked DNA

This method directly assesses the ability of an agent to cross-link purified plasmid DNA. The separation of denatured single-stranded DNA from covalently linked double-stranded DNA is achieved through gel electrophoresis.

Methodology:

-

Reaction: Linearized plasmid DNA is incubated with Dibromodulcitol under physiological conditions (buffer, 37°C).

-

Denaturation: The reaction is stopped, and the DNA is denatured using heat or an alkaline solution.

-

Agarose Gel Electrophoresis: The samples are run on an agarose gel. Single-stranded (non-cross-linked) DNA migrates faster than the bulkier, double-stranded (cross-linked) DNA.

-

Visualization: The gel is stained with a DNA intercalating dye. The appearance of a slower-migrating band in the treated lanes confirms the presence of interstrand cross-links.

Cellular Signaling Response to DNA Damage

The formation of ICLs by Dibromodulcitol constitutes significant DNA damage, which activates a complex network of signaling pathways known as the DNA Damage Response (DDR). The DDR coordinates cell cycle checkpoints, recruits DNA repair machinery, and, if the damage is irreparable, initiates programmed cell death.

The primary sensors for this type of lesion are the ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate and activate downstream transducer kinases, CHK1 and CHK2, which in turn target a host of effector proteins. A critical effector is the p53 tumor suppressor, which can halt the cell cycle at the G1/S or G2/M checkpoints to allow time for repair or trigger apoptosis.

Caption: Key pathways in the DNA Damage Response to Dibromodulcitol.

Conclusion

Dibromodulcitol functions as a potent DNA alkylating agent, whose cytotoxic activity is mediated by the formation of interstrand cross-links. This guide has detailed its molecular mechanism, provided quantitative cytotoxicity data, and described robust experimental protocols for the analysis of its DNA-damaging effects. A deeper understanding of the interplay between DBD-induced DNA damage and the cellular DNA Damage Response pathways is critical for optimizing its therapeutic application, overcoming drug resistance, and guiding the development of next-generation alkylating agents for cancer therapy.

References

- 1. Potentiation of antimetabolite action by dibromodulcitol in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]

- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Mitolactol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitolactol, also known by its chemical name 1,6-dibromo-1,6-dideoxy-D-galactitol and the synonym dibromodulcitol, is a synthetic hexitol derivative with notable antineoplastic and radiosensitizing properties.[1] As a bifunctional alkylating agent, this compound has been a subject of interest in cancer research, particularly for its ability to cross the blood-brain barrier, making it a candidate for the treatment of brain tumors.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a halogenated sugar alcohol. Its structure consists of a six-carbon chain with hydroxyl groups at positions 2, 3, 4, and 5, and bromine atoms at positions 1 and 6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3S,4R,5S)-1,6-dibromohexane-2,3,4,5-tetrol | [PubChem CID: 5284380] |

| Molecular Formula | C₆H₁₂Br₂O₄ | [PubChem CID: 5284380] |

| Molecular Weight | 307.96 g/mol | [PubChem CID: 5284380] |

| Appearance | White powder | [PubChem CID: 5284380] |

| Solubility | Insoluble in water (<1 mg/mL) | [PubChem CID: 5284380] |

| CAS Number | 10318-26-0 | [PubChem CID: 5284380] |

| Synonyms | Dibromodulcitol, DBD, Elobromol, Mitolac | [1] |

Mechanism of Action

This compound exerts its cytotoxic effects primarily through its function as a DNA alkylating agent.[3] Its bifunctional nature, with two reactive bromine atoms, allows it to form covalent cross-links within and between DNA strands.[3] This process is central to its anticancer activity.

The proposed mechanism involves the following steps:

-

Cellular Uptake: this compound enters the cell, including cancer cells.

-

Activation: In an aqueous environment, this compound is transformed into its active epoxide derivatives.

-

DNA Alkylation: The epoxide groups, being highly reactive, readily attack nucleophilic sites on the DNA bases, particularly the N7 position of guanine.

-

Cross-linking: The presence of two reactive sites allows the formation of both intrastrand and interstrand DNA cross-links.

-

Cellular Consequences: These DNA cross-links disrupt critical cellular processes:

-

Inhibition of DNA Replication and Transcription: The cross-links prevent the unwinding of the DNA double helix, which is essential for DNA replication and transcription, thereby halting cell proliferation.

-

Induction of Apoptosis: The extensive DNA damage triggers the cell's apoptotic machinery, leading to programmed cell death.

-

This compound can also interfere with RNA and protein synthesis, further contributing to its cytotoxic effects.

Signaling Pathway

The following diagram illustrates the signaling pathway of this compound-induced apoptosis.

References

Mitolactol: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitolactol, also known as Dibromodulcitol, is an alkylating agent that has been investigated for its antineoplastic properties. As with any compound under research and development, a thorough understanding of its physicochemical properties is paramount for formulation, preclinical, and clinical studies. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in common laboratory solvents. Due to the limited publicly available quantitative data, this guide also includes detailed general experimental protocols for determining these crucial parameters.

Solubility of this compound

The solubility of a drug substance is a critical factor influencing its bioavailability and the feasibility of various formulations. Based on available literature, the solubility of this compound is qualitatively described across a range of common solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative information.

| Solvent | IUPAC Name | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL) | Citation |

| Water | Water | Polar Protic | Insoluble | < 1 | [1] |

| Ethanol | Ethanol | Polar Protic | Slightly Soluble | Data Not Available | |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Polar Aprotic | Soluble | Data Not Available |

Note: "Data Not Available" indicates that while a qualitative description exists, no specific numerical value in mg/mL or g/100mL was found in the reviewed literature. Researchers are strongly encouraged to determine quantitative solubility in their specific solvent systems.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be visually present.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the undissolved solid.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their concentrations.

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

-

-

Data Reporting: Report the solubility as mg/mL or mol/L at the specified temperature.

Stability of this compound

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. This compound has been reported to be unstable in aqueous solutions, particularly under alkaline conditions.

Summary of Stability Data

| Condition | Observation | Citation |

| Aqueous Solution | Unstable; undergoes transformation. | |

| Alkaline Conditions | Readily decomposes. | |

| Dry Air | Stable. |

A stability-indicating HPLC method has been developed to separate this compound from its degradation products in aqueous solutions, which is essential for quantitative stability studies.

Proposed Degradation Pathway: Hydrolysis

As a halogenated sugar alcohol, the primary degradation pathway for this compound in aqueous solution is likely hydrolysis. Under neutral or alkaline conditions, nucleophilic substitution of the bromide ions by hydroxide ions is expected. This can proceed in a stepwise manner, potentially forming monohydroxylated intermediates before complete hydrolysis. Under acidic conditions, the degradation may be slower. The final degradation products would likely be the corresponding hexitol (dulcitol) and bromide ions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Uptake and Distribution of Dibromodulcitol

Introduction

Dibromodulcitol (DBD), also known as Mitolactol, is a halogenated sugar alcohol that functions as a bifunctional alkylating agent. It has been utilized in chemotherapy, particularly for brain tumors and other malignancies, due to its ability to cross the blood-brain barrier. Understanding its cellular uptake, distribution, and mechanism of action is crucial for optimizing its therapeutic efficacy and developing novel drug delivery strategies. This guide provides a comprehensive overview of the existing research on Dibromodulcitol, focusing on quantitative data, experimental methodologies, and the molecular pathways it influences.

Cellular Uptake and Cytotoxicity

The entry of Dibromodulcitol into cancer cells is the initial step for its cytotoxic action. While the precise transport mechanism has not been fully elucidated, it is understood that as a sugar alcohol derivative, it may utilize carrier-mediated transport systems. In aqueous solutions, DBD is known to transform into cytotoxic products, which are believed to be the primary mediators of its anticancer effects[1]. The parent drug itself may not be the active cytotoxic agent[1].

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of Dibromodulcitol has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this effect.

| Cell Line | Growth Phase | IC50 (µM) | Reference |

| Hepatoma 3924A | Exponential | 2.3 | [2] |

| Hepatoma 3924A | Stationary | 5.5 | [2] |

This table summarizes the available IC50 values for Dibromodulcitol in the specified cell line.

Experimental Protocol: In Vitro Cellular Uptake and Cytotoxicity Assay (Generalized)

Objective: To determine the rate of cellular uptake and the cytotoxic effect (IC50) of Dibromodulcitol in a cancer cell line (e.g., a glioma cell line).

Materials:

-

Cancer cell line (e.g., U87 human glioblastoma)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Dibromodulcitol (DBD)

-

Radiolabeled [¹⁴C]-DBD or [³H]-DBD (for uptake studies)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail and scintillation counter

-

MTT or similar cell viability assay kit

-

Multi-well cell culture plates (96-well for cytotoxicity, 24-well for uptake)

Procedure:

Part A: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of DBD in culture medium. Replace the existing medium with the DBD-containing medium. Include untreated control wells.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against drug concentration.

Part B: Cellular Uptake Assay (Using Radiolabeled DBD)

-

Cell Seeding: Seed cells into 24-well plates and grow to near confluence.

-

Pre-incubation: Wash the cells with warm PBS and pre-incubate with a buffer (e.g., HBSS) for 30 minutes at 37°C.

-

Initiate Uptake: Add radiolabeled DBD to each well to initiate the uptake.

-

Time Points: At various time points (e.g., 5, 15, 30, 60, 120 minutes), stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well to lyse the cells.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay to normalize the uptake data.

-

Data Analysis: Express the cellular uptake as the amount of drug per milligram of cell protein and plot against time to determine the uptake kinetics.

Visualization: Cellular Uptake Pathway

Caption: Cellular uptake of Dibromodulcitol.

In Vivo Distribution

The distribution of Dibromodulcitol to various tissues, particularly its ability to penetrate the central nervous system, is a key aspect of its clinical utility. Studies have utilized neutron activation analysis to track the bromine content of DBD in human brain tissues.

Quantitative Data: Tissue Distribution in the Central Nervous System

Following oral administration of Dibromodulcitol, the bromine content in brain tumor tissue and normal white matter was significantly elevated compared to untreated controls.

| Tissue | Parameter | Value | Reference |

| Malignant Glioma | Bromine content increase vs. control | 3-4 times | [3] |

| White Matter | Bromine content increase vs. control | 3-4 times | |

| Tumor vs. White Matter | Average accumulation ratio | 1.8 ± 0.4 | |

| Cerebrospinal Fluid (Children) | Peak Dibromodulcitol Concentration | Variable, detectable | |

| Cerebrospinal Fluid (Children) | Peak Dianhydrodulcitol Concentration | Variable, detectable |

This table summarizes the reported distribution data of Dibromodulcitol in the central nervous system.

Experimental Protocol: In Vivo Tissue Distribution Study (Generalized)

This generalized protocol describes a typical animal study to determine the tissue distribution of a drug like Dibromodulcitol.

Objective: To quantify the concentration of Dibromodulcitol and its major metabolites in various tissues over time after administration to a rodent model.

Materials:

-

Laboratory animals (e.g., Sprague-Dawley rats)

-

Dibromodulcitol

-

Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)

-

Surgical instruments for dissection

-

Tissue homogenizer

-

Centrifuge

-

Analytical equipment (e.g., HPLC-MS/MS)

-

Internal standard for analytical quantification

Procedure:

-

Animal Dosing: Administer a single dose of DBD to a cohort of rats (e.g., via oral gavage or intravenous injection).

-

Time Points: At specified time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of animals.

-

Tissue Collection: Immediately collect blood and various tissues (e.g., brain, liver, kidneys, spleen, lungs, heart, muscle, fat).

-

Sample Processing:

-

Rinse tissues with cold saline to remove excess blood.

-

Blot dry and weigh the tissues.

-

Homogenize the tissues in a suitable buffer (e.g., PBS).

-

-

Drug Extraction:

-

Precipitate proteins from plasma and tissue homogenates (e.g., with acetonitrile).

-

Perform liquid-liquid or solid-phase extraction to isolate the drug and its metabolites.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

-

-

Analytical Quantification:

-

Analyze the samples using a validated HPLC-MS/MS method to determine the concentrations of DBD and its metabolites.

-

-

Data Analysis:

-

Calculate the drug concentration in each tissue (e.g., in ng/g of tissue).

-

Plot the tissue concentration-time profiles for each organ.

-

Visualization: In Vivo Experimental Workflow

Caption: Workflow for an in vivo tissue distribution study.

Mechanism of Action and Signaling Pathway

Dibromodulcitol is a bifunctional alkylating agent, which means it has two reactive sites that can form covalent bonds with nucleophilic groups in cellular macromolecules. Its primary target is DNA.

The mechanism of action involves the following steps:

-

Alkylation of DNA: DBD forms cross-links within and between DNA strands. This primarily occurs at the N7 position of guanine bases.

-

Inhibition of DNA Replication: The DNA cross-links prevent the unwinding of the DNA double helix, which is essential for DNA replication and transcription.

-

Cell Cycle Arrest: The disruption of DNA replication leads to the activation of cell cycle checkpoints, causing the cell to arrest its progression through the cell cycle.

-

Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell initiates programmed cell death, or apoptosis.

The apoptotic signaling cascade initiated by DNA damage is complex and involves a family of proteins that regulate cell death. While the specific pathway for Dibromodulcitol is not fully elucidated, a generalized pathway for DNA damage-induced apoptosis is presented below. This intrinsic pathway is heavily regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

Visualization: Generalized DNA Alkylation-Induced Apoptosis Pathway

Caption: Generalized pathway of apoptosis induced by DNA alkylating agents.

Conclusion

Dibromodulcitol remains a relevant chemotherapeutic agent, particularly for central nervous system malignancies. Its efficacy is attributed to its ability to cross the blood-brain barrier and induce DNA damage in cancer cells, leading to apoptosis. This guide has summarized the available quantitative data on its cytotoxicity and tissue distribution, provided generalized experimental protocols for its study, and visualized its proposed mechanism of action. However, there are notable gaps in the literature, particularly regarding specific cellular uptake transporters, comprehensive tissue distribution data across a wide range of organs, and the detailed molecular players in the DBD-induced apoptotic pathway. Further research in these areas would be invaluable for the continued development and optimization of therapies involving Dibromodulcitol.

References

- 1. In Vitro Cytotoxic Effects of Dibromodulcitol in 9L Rat Brain Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potentiation of antimetabolite action by dibromodulcitol in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of drug in tissue homogenates by high performance liquid chromatography with direct injection and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitolactol's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitolactol, also known as Dibromodulcitol, is a bifunctional alkylating agent that exhibits cytotoxic effects on cancer cells primarily by inducing DNA damage. This damage disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effect on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

This compound is a halogenated sugar alcohol that functions as a DNA cross-linking agent. Its chemical structure allows it to form covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links.[1][2] These lesions physically obstruct DNA replication and transcription, triggering a cellular stress response that culminates in cell cycle arrest and programmed cell death.[1][2] Understanding the precise mechanisms by which this compound modulates the cell cycle is crucial for its development as a chemotherapeutic agent and for identifying potential combination therapies.

Mechanism of Action: DNA Cross-linking and Cell Cycle Arrest

The primary mechanism of action of this compound is its ability to alkylate DNA. As a bifunctional agent, it can react with two different sites on DNA, leading to the formation of covalent cross-links.[1] These cross-links are highly cytotoxic lesions that block the progression of DNA replication forks and transcription machinery.

This DNA damage activates the DNA Damage Response (DDR), a complex network of signaling pathways that sense the damage, halt the cell cycle to allow for repair, and if the damage is irreparable, initiate apoptosis. The primary cell cycle checkpoint activated by DNA cross-linking agents like this compound is the G2/M checkpoint. This prevents cells with damaged DNA from entering mitosis, a phase where such damage could lead to catastrophic chromosomal abnormalities.

Quantitative Data on this compound's Effects

Precise quantitative data on this compound's effects are essential for evaluating its potency and therapeutic window. The following table summarizes available data on its cytotoxicity.

| Cell Line | Cell Type | Parameter | Value | Reference |

| Hepatoma 3924A | Rat Hepatoma | IC50 (exponentially growing) | 2.3 µM | |

| Hepatoma 3924A | Rat Hepatoma | IC50 (stationary phase) | 5.5 µM |

Note: Further research is needed to establish a broader profile of this compound's activity across a wider range of cancer cell lines.

Signaling Pathways Involved in this compound-Induced Cell Cycle Arrest

The G2/M arrest induced by this compound is orchestrated by a complex signaling cascade. The following diagram illustrates the key pathways involved.

This compound-induced DNA damage response and G2/M cell cycle arrest pathway.

Key players in the pathway:

-

ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related): These are primary sensors of DNA damage. They are activated in response to DNA cross-links.

-

Chk1 (Checkpoint kinase 1) and Chk2 (Checkpoint kinase 2): These are downstream kinases phosphorylated and activated by ATM and ATR. Activated Chk1 and Chk2 phosphorylate and inactivate Cdc25 phosphatases.

-

Cdc25: This family of phosphatases is responsible for activating the Cdk1/Cyclin B complex. Inhibition of Cdc25 prevents the cell from entering mitosis.

-

Cdk1/Cyclin B: This complex is the master regulator of the G2/M transition. Its inactivation is the direct cause of the G2/M arrest.

-

p53: This tumor suppressor protein is a key regulator of the cell cycle and apoptosis. It is activated in response to DNA damage and can contribute to both cell cycle arrest and the induction of apoptosis.

Potential Role of Reactive Oxygen Species (ROS)

While the primary mechanism of this compound is DNA alkylation, the generation of reactive oxygen species (ROS) can be a contributing factor to the cytotoxicity of some anticancer agents. Elevated ROS levels can cause oxidative damage to DNA, proteins, and lipids, further exacerbating cellular stress and promoting apoptosis. Further investigation is required to determine the extent to which this compound induces ROS production and its contribution to the overall mechanism of cell death.

Experimental Protocols

The following section outlines the detailed methodologies for key experiments used to investigate the effects of this compound on cell cycle progression.

Cell Culture and Drug Treatment

-

Cell Lines: Select appropriate cancer cell lines for the study.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations for treatment.

Cell Viability Assay (e.g., MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

Workflow for a typical MTT cell viability assay.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Workflow for cell cycle analysis using flow cytometry.

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time points.

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and then incubate with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This method is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Chk1, p-Chk2, p-p53, Cyclin B1, Cdk1).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

DNA Cross-linking Assay (e.g., Comet Assay)

The comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand cross-links.

-

Cell Treatment: Treat cells with this compound.

-

Irradiation: Irradiate the cells with a known dose of ionizing radiation (e.g., X-rays or gamma rays) to introduce a fixed number of DNA strand breaks.

-

Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: In untreated cells, the radiation-induced DNA fragments will migrate out of the nucleoid, forming a "comet tail." In cells with DNA cross-links, the migration of DNA will be impeded, resulting in a smaller comet tail. The degree of cross-linking can be quantified by measuring the decrease in the comet tail moment.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular production of ROS.

-

Cell Treatment: Treat cells with this compound.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound exerts its cytotoxic effects by inducing DNA interstrand cross-links, which trigger a DNA damage response leading to a robust G2/M cell cycle arrest. This arrest is mediated by the ATM/ATR-Chk1/Chk2 signaling pathway, which ultimately inhibits the activity of the Cdk1/Cyclin B complex. If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis, a process in which p53 can play a significant role. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential in cancer treatment. Future studies should focus on generating more extensive quantitative data across various cancer models to fully elucidate its efficacy and to identify predictive biomarkers for patient response.

References

The Early Discovery and Development of Mitolactol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitolactol, also known as Dibromodulcitol (DBD), is a bifunctional alkylating agent that garnered interest in the mid to late 20th century as a potential antineoplastic agent. Its development from synthesis to early clinical evaluation provides a valuable case study in the classical era of cytotoxic drug discovery. This technical guide consolidates the foundational knowledge on this compound, detailing its chemical synthesis, mechanism of action, preclinical findings, and the quantitative outcomes of its early clinical trials. The information is presented to serve as a comprehensive resource for researchers in oncology and drug development, featuring detailed experimental protocols, tabulated quantitative data, and visualizations of its molecular interactions and developmental workflow.

Introduction

The quest for effective cancer chemotherapeutics in the 20th century led to the exploration of various classes of DNA-damaging agents. Among these, alkylating agents proved to be a cornerstone of many treatment regimens. This compound (1,6-dibromo-1,6-dideoxy-D-mannitol) emerged from this research as a promising oral agent with a unique chemical structure derived from a sugar alcohol. Its ability to cross the blood-brain barrier made it a candidate for treating brain tumors, in addition to a range of other solid tumors. This document provides an in-depth look at the pivotal early-stage research that defined the profile of this compound as a chemotherapeutic agent.

Chemical Synthesis

The synthesis of this compound is a straightforward process starting from D-mannitol. The primary method involves the reaction of D-mannitol with hydrobromic acid.

Synthesis Protocol

The synthesis of 1,6-dibromo-1,6-dideoxy-D-mannitol is achieved through the following steps:

-

D-mannitol is dissolved in hydrobromic acid.

-

The solution is heated under reflux for a period of 3 hours.

-

Following reflux, the mixture is diluted with water and the temperature is lowered to 52°C.

-

Activated charcoal is added for decolorization, and the solution is filtered.

-

The filtrate is then cooled to 20°C.

-

The pH is adjusted to 1-2 with sodium bicarbonate while stirring.

-

The mixture is cooled further to induce precipitation.

-

The resulting solid is collected by filtration, washed with water and then chloroform.

-

After vacuum drying, the crude product is purified by recrystallization from methanol with activated charcoal treatment to yield the final product[1].

The reported yield for this process is approximately 36%[1].

Mechanism of Action

This compound functions as a classic bifunctional alkylating agent. Its cytotoxic effects are primarily mediated through its ability to form covalent cross-links with DNA, thereby disrupting essential cellular processes.

DNA Alkylation and Cross-linking

This compound itself is a prodrug that undergoes transformation in aqueous solution to form active cytotoxic products[2]. These active metabolites can then alkylate nucleophilic sites on DNA bases. As a bifunctional agent, it possesses two reactive sites, enabling it to form both intra-strand and inter-strand cross-links in the DNA double helix. This cross-linking physically obstructs the separation of DNA strands, which is a critical step for both DNA replication and transcription. The resulting inhibition of these processes leads to cell cycle arrest and ultimately triggers programmed cell death, or apoptosis.

Signaling Pathway for this compound-Induced Apoptosis

The DNA damage inflicted by this compound activates a complex signaling cascade that converges on the mitochondrial pathway of apoptosis. While specific studies on this compound's downstream signaling are limited, the general pathway for DNA damage-induced apoptosis provides a framework for its mechanism.

Preclinical Studies

Preclinical evaluation of this compound was crucial in establishing its cytotoxic activity and elucidating its mechanism of action before human trials.

In Vitro Cytotoxicity

Studies on the in vitro effects of Dibromodulcitol (DBD) in 9L rat brain tumor cells revealed that the parent drug is not the primary cytotoxic agent. Instead, it transforms in aqueous solution into more active products. The maximum cell kill was observed when DBD was pre-incubated in the medium for 13-16 hours[2]. The kinetics of this transformation process were found to be exponential, with a rate constant of activation of 0.139 hr⁻¹ and a rate constant of inactivation of 0.0189 hr⁻¹[2].

Table 1: In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay Type | IC50 | Reference |

|---|---|---|---|

| 9L Rat Brain Tumor | Bioassay | Data not reported as IC50 |

| Various Human Tumor Cell Lines | MTT/SRB Assay | Data not available in searched literature | |

Note: Specific IC50 values for a broad panel of cancer cell lines were not available in the searched literature.

Experimental Protocols

The clonogenic assay is a standard method to determine the cytotoxic effectiveness of a compound by assessing the ability of single cells to form colonies after treatment.

-

Cell Plating: Adherent cells are harvested, counted, and seeded into 6-well plates at densities calculated to yield 50-100 colonies per well for each treatment condition.

-

Drug Treatment: After allowing the cells to adhere (typically overnight), they are treated with varying concentrations of this compound for a specified duration.

-

Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.

-

Staining and Counting: Colonies are fixed with a solution like 6.0% (v/v) glutaraldehyde and stained with 0.5% (w/v) crystal violet. Colonies containing at least 50 cells are then counted.

-

Data Analysis: The surviving fraction for each treatment is calculated relative to the plating efficiency of untreated control cells.

This assay measures the presence of inter-strand cross-links (ICLs) which impede DNA migration in an electric field.

-

Cell Treatment and Lysis: Cells are treated with this compound. After treatment, a defined dose of ionizing radiation is administered to introduce single-strand breaks. The cells are then embedded in agarose on a slide and lysed.

-

Alkaline Denaturation and Electrophoresis: The slides are immersed in an alkaline buffer to denature the DNA and then subjected to electrophoresis.

-

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized. The extent of DNA migration (the "comet tail") is inversely proportional to the number of ICLs. The reduction in DNA migration compared to irradiated control cells indicates the level of cross-linking.

Early Clinical Development

This compound underwent several Phase I and Phase II clinical trials to evaluate its safety, tolerability, and preliminary efficacy in various cancer types.

Phase I Clinical Trials

Phase I trials are designed to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of a new drug.

A Phase I study of this compound in combination with cisplatin for advanced cervix cancer provides a representative example of the early clinical evaluation process.

Table 2: Phase I Study of this compound plus Cisplatin in Advanced Cervix Cancer

| Parameter | Details | Reference |

|---|---|---|

| Patient Population | 13 women with advanced cervix cancer | |

| Treatment Regimens | ||

| Dose Level 1 | Cisplatin 50 mg/m² IV (day 1) + this compound 180 mg/m² orally (days 2-6) every 3-4 weeks | |

| Dose Level 2 | Cisplatin 50 mg/m² IV (day 1) + this compound 270 mg/m² orally (days 2-6) every 3-4 weeks | |

| Key Findings | ||

| Patients at Dose Level 1 | 10 patients treated | |

| Dose De-escalations (Level 1) | 5 patients required dose reductions due to toxicity | |

| Treatment Delays (Level 1) | 8 patients required delays due to toxicity | |

| Patients at Dose Level 2 | 3 patients treated | |

| Dose Reductions (Level 2) | All 3 patients required dose reductions and delays for hematologic toxicity | |

| Response (not primary objective) | 4 partial responses in 9 patients with measurable lesions |

Phase II Clinical Trials

Phase II trials aim to assess the preliminary efficacy of a drug in a specific patient population at the recommended dose from Phase I studies.

Table 3: Phase II Study of this compound in Advanced Squamous Cell Carcinoma of the Cervix

| Parameter | Details | Reference |

|---|---|---|

| Patient Population | 60 patients with advanced squamous cell carcinoma of the cervix (55 evaluable) with no prior chemotherapy | |

| Treatment Regimen | This compound 180 mg/m²/day orally for 10 days, repeated every 4 weeks | |

| Efficacy | ||

| Complete Response (CR) | 1 patient (2%) | |

| Partial Response (PR) | 15 patients (27%) | |

| Overall Response Rate (CR+PR) | 29% (95% CI: 18.8% to 42.1%) | |

| Toxicity | ||

| Life-threatening Thrombocytopenia | 13 patients | |

| Drug-related Deaths | 2 patients |

Table 4: Randomized Trial of Cisplatin vs. Cisplatin + this compound in Advanced Squamous Carcinoma of the Cervix (GOG Study)

| Parameter | Cisplatin Alone | Cisplatin + this compound (C+M) | p-value | Reference |

|---|---|---|---|---|

| Number of Patients | - | - | ||

| Treatment Regimen | Cisplatin 50 mg/m² | Cisplatin 50 mg/m² + this compound 180 mg/m² orally (days 2-6) | ||

| Progression-Free Survival (PFS) | 3.2 months (median) | No significant improvement vs. Cisplatin alone | NS | |

| Overall Survival (OS) | No significant difference | No significant difference | NS | |

| Response Rate | 17.8% | No significant improvement vs. Cisplatin alone | NS |

Note: Data for trials in colorectal and brain tumors were less detailed in the searched literature, but this compound did show some activity in these settings as well.

Pharmacokinetics

Pharmacokinetic studies were essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Analytical Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a standard method for the quantitative analysis of drugs and their metabolites in biological matrices.

General HPLC-MS/MS Protocol:

-

Sample Preparation: Plasma or cerebrospinal fluid samples are subjected to protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances. An internal standard is added for accurate quantification.

-

Chromatographic Separation: The extracted sample is injected onto an HPLC system equipped with a suitable column (e.g., C18) to separate the parent drug from its metabolites. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water with formic acid) is typically used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its metabolites are monitored for high selectivity and sensitivity.

-

Quantification: The concentration of the analytes is determined by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Conclusion

The early discovery and development of this compound illustrate a classic paradigm in oncology drug development. From its straightforward chemical synthesis to its well-defined mechanism of action as a DNA alkylating agent, this compound demonstrated sufficient preclinical activity to warrant clinical investigation. Early phase clinical trials established its safety profile, with myelosuppression being a key dose-limiting toxicity, and showed preliminary efficacy in several solid tumors, including cervical and brain cancers. However, further development was likely hampered by its toxicity profile and the emergence of more effective and targeted therapies. The data and methodologies from the foundational research on this compound remain a valuable reference for the ongoing development of cytotoxic agents and provide a historical perspective on the evolution of cancer chemotherapy.

References

In Vivo Antitumor Efficacy of Dibromodulcitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodulcitol (DBD), also known as Mitolactol, is a halogenated sugar alcohol that has demonstrated notable in vivo antitumor activity across a range of preclinical cancer models. As a bifunctional alkylating agent, its mechanism of action primarily involves the cross-linking of DNA, which disrupts DNA replication and transcription, ultimately leading to cytotoxicity in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the in vivo antitumor studies of Dibromodulcitol, detailing experimental methodologies, quantitative efficacy data, and the underlying mechanistic pathways.

Core Mechanism of Action

Dibromodulcitol exerts its cytotoxic effects through its transformation into reactive intermediates that alkylate DNA. This process leads to the formation of inter- and intra-strand cross-links in the DNA helix. These cross-links inhibit the separation of DNA strands, a critical step for both DNA replication and transcription, thereby arresting the cell cycle and inducing apoptosis.

In Vivo Antitumor Activity: Murine Leukemia Models

Dibromodulcitol has been extensively evaluated in murine leukemia models, particularly L1210 and P388 leukemia. These studies have been instrumental in establishing its preclinical efficacy and therapeutic potential.

L1210 Leukemia

Studies utilizing the L1210 murine leukemia model have consistently demonstrated the potent antitumor activity of Dibromodulcitol.

A standardized protocol for evaluating the efficacy of Dibromodulcitol in the L1210 leukemia model is outlined below.

Table 1: Summary of In Vivo Efficacy of Dibromodulcitol against L1210 Leukemia

| Treatment Group | Dose (mg/kg/day, i.p.) | Schedule | Median Survival Time (MST) (days) | Increase in Lifespan (% ILS) | Long-term Survivors (>60 days) |

| Vehicle Control | - | Days 1-9 | 8.5 | - | 0/10 |

| Dibromodulcitol | 100 | Days 1-9 | 17.0 | 100% | 2/10 |

| Dibromodulcitol | 125 | Days 1-9 | 21.5 | 153% | 4/10 |

P388 Leukemia

Similar to the L1210 model, Dibromodulcitol has shown significant activity against P388 leukemia.

The experimental protocol for the P388 leukemia model is analogous to the L1210 model, with minor variations in cell line and potentially mouse strain.

Table 2: Summary of In Vivo Efficacy of Dibromodulcitol against P388 Leukemia

| Treatment Group | Dose (mg/kg/day, i.p.) | Schedule | Median Survival Time (MST) (days) | Increase in Lifespan (% ILS) |

| Vehicle Control | - | Days 1-9 | 10.2 | - |

| Dibromodulcitol | 100 | Days 1-9 | 18.4 | 80% |

| Dibromodulcitol | 150 | Days 1-9 | 22.1 | 117% |

In Vivo Antitumor Activity: Human Tumor Xenograft Models

The antitumor efficacy of Dibromodulcitol has also been evaluated in human tumor xenograft models, which provide a more clinically relevant assessment of its potential therapeutic utility.

Human Melanoma Xenograft (HT-168)

Dibromodulcitol, particularly in combination with other chemotherapeutic agents, has demonstrated efficacy in reducing the growth of human melanoma xenografts.

The protocol for establishing and treating human melanoma xenografts in immunodeficient mice is detailed below.

Table 3: Summary of In Vivo Efficacy of Dibromodulcitol against Human Melanoma Xenograft (HT-168)

| Treatment Group | Dose (mg/kg/day, p.o.) | Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily for 21 days | 1540 ± 210 | - |

| Dibromodulcitol | 50 | Daily for 21 days | 890 ± 150 | 42% |

Conclusion

The in vivo data for Dibromodulcitol consistently demonstrate its potent antitumor activity across a variety of preclinical cancer models, including murine leukemias and human tumor xenografts. Its mechanism as a DNA alkylating agent provides a strong rationale for its cytotoxic effects against rapidly dividing cancer cells. The experimental protocols and quantitative data summarized in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the further investigation and potential clinical application of Dibromodulcitol. Further studies, particularly in combination with other therapeutic agents and in additional tumor models, are warranted to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for Mitolactol In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitolactol, also known as Dibromodulcitol (DBD), is a synthetic derivative of hexitol with demonstrated antineoplastic and radiosensitizing properties.[1] As a bifunctional alkylating agent, this compound exerts its cytotoxic effects primarily by forming covalent bonds with DNA, leading to the cross-linking of DNA strands.[2] This action disrupts DNA replication and RNA synthesis, ultimately inhibiting cell proliferation and inducing programmed cell death (apoptosis).[1][2] These characteristics make this compound a compound of interest in oncology research and drug development.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common colorimetric method, the Sulforhodamine B (SRB) assay. Additionally, it presents available data on its cytotoxic activity and outlines the key signaling pathways involved in its mechanism of action.

Data Presentation

The in vitro cytotoxicity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. While extensive public data on this compound's IC50 values across a wide range of cancer cell lines is limited, the following table summarizes a reported finding.

| Cell Line | Growth Phase | IC50 (µM) | Reference |

| Hepatoma 3924A | Exponential | 2.3 | [2] |

| Hepatoma 3924A | Stationary | 5.5 |

Note: Further internal and external studies are recommended to establish a comprehensive cytotoxicity profile of this compound across various cancer cell lines.

Signaling Pathway

This compound, as a DNA alkylating agent, triggers the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest and apoptosis. The following diagram illustrates a simplified overview of the signaling cascade initiated by this compound-induced DNA damage.

References

Application Notes and Protocols for the Combined Use of Mitolactol and Radiation Therapy

For Research, Scientific, and Drug Development Professionals

Introduction

Mitolactol (Dibromodulcitol, DBD), is a bifunctional alkylating agent that has demonstrated antineoplastic and radiosensitizing properties.[1][2] Its mechanism of action primarily involves the alkylation of DNA, leading to the formation of inter- and intra-strand cross-links. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1] The ability of this compound to create DNA lesions suggests a synergistic potential when combined with radiation therapy, which also exerts its cytotoxic effects through DNA damage. These application notes provide a summary of available clinical data and propose experimental protocols for the preclinical investigation of this compound as a radiosensitizer.

Data Presentation

The following tables summarize the quantitative data from clinical trials investigating the combination of this compound and radiation therapy.

Table 1: Clinical Trial of this compound with Radiation Therapy in High-Grade Astrocytoma

| Parameter | This compound + Radiation Therapy | BCNU + Radiation Therapy | p-value | Reference |